Enhanced Dimerization Constant (Kdim) Relative to Vancomycin and Ristocetin A
Chloroorienticin A (LY264826/A82846B) exhibits a dimerization constant (Kdim) that is 200-fold higher than vancomycin and 60-fold higher than ristocetin A under comparable aqueous conditions. Capillary electrophoretic methods established the Kdim for LY264826 as significantly greater than the comparator glycopeptides, with vancomycin showing substantially weaker dimerization [1]. This enhanced dimerization correlates with cooperative ligand binding and has been mechanistically linked to the compound's antibacterial potency [2].
| Evidence Dimension | Dimerization constant (Kdim) fold difference |
|---|---|
| Target Compound Data | 200-fold higher Kdim than vancomycin; 60-fold higher than ristocetin A |
| Comparator Or Baseline | Vancomycin (1×); Ristocetin A (1×) |
| Quantified Difference | 200× vs. vancomycin; 60× vs. ristocetin A |
| Conditions | Capillary electrophoresis in aqueous buffer, pH ~6.0-7.0, ambient temperature |
Why This Matters
A 200-fold increase in Kdim predicts differential target engagement dynamics and influences both in vitro antibacterial potency and the performance of this compound as a chiral selector in analytical separations.
- [1] Staroske T, O'Brien DP, Williams DH. Use of capillary electrophoresis to measure dimerization of glycopeptide antibiotics. Electrophoresis. 1997 Mar;18(3-4):426-9. PMID: 9150923. View Source
- [2] Allen NE, LeTourneau DL, Hobbs JN Jr. The role of hydrophobic side chains as determinants of antibacterial activity of semisynthetic glycopeptide antibiotics. J Antibiot (Tokyo). 1997 Aug;50(8):677-84. View Source
